molecular formula C28H41Cl3N4O2 B10799798 Clocapramine dihydrochloride monohydrate CAS No. 65016-29-7

Clocapramine dihydrochloride monohydrate

Cat. No.: B10799798
CAS No.: 65016-29-7
M. Wt: 572.0 g/mol
InChI Key: SWCNPPOGIXOVAZ-UHFFFAOYSA-N
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Description

Clocapramine dihydrochloride monohydrate is an atypical antipsychotic of the imidobenzyl class. It was introduced in Japan in 1974 for the treatment of schizophrenia. In addition to its primary use in treating psychosis, clocapramine has also been used to augment antidepressants in the treatment of anxiety and panic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clocapramine involves the chlorination of carpipramine. The process typically includes the reaction of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propylamine with 1,4’-bipiperidine-4’-carboxamide under controlled conditions .

Industrial Production Methods: Industrial production of clocapramine dihydrochloride monohydrate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The final product is typically obtained as a white, crystalline powder with a melting point of 267°C .

Chemical Reactions Analysis

Types of Reactions: Clocapramine dihydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of clocapramine, each with distinct pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Clocapramine dihydrochloride monohydrate has been extensively studied for its applications in various fields:

Mechanism of Action

Clocapramine exerts its effects primarily by acting as an antagonist of the dopamine D2 and serotonin (5-HT2) receptors. This antagonistic action helps to modulate neurotransmitter activity in the brain, thereby alleviating symptoms of psychosis and anxiety. Additionally, clocapramine has affinity for α1-adrenergic and α2-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness: Clocapramine’s unique combination of receptor affinities, particularly its higher affinity for the 5-HT2 receptor compared to the D2 receptor, distinguishes it from other antipsychotics. This unique profile contributes to its lower propensity for inducing extrapyramidal symptoms, making it a valuable option in the treatment of psychiatric disorders .

Properties

CAS No.

65016-29-7

Molecular Formula

C28H41Cl3N4O2

Molecular Weight

572.0 g/mol

IUPAC Name

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride

InChI

InChI=1S/C28H37ClN4O.2ClH.H2O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H;1H2

InChI Key

SWCNPPOGIXOVAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.O.Cl.Cl

Related CAS

47739-98-0 (Parent)

Origin of Product

United States

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